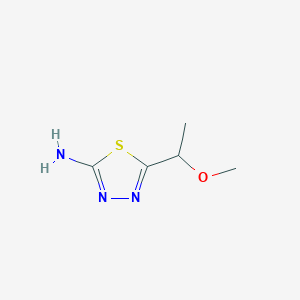

5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-methoxyethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-3(9-2)4-7-8-5(6)10-4/h3H,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQPBOQSEQUOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-activity relationship (SAR) of 5-substituted thiadiazole amines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted 2-Amino-1,3,4-Thiadiazoles

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-amino-1,3,4-thiadiazole moiety is a cornerstone scaffold in modern medicinal chemistry, celebrated for its metabolic stability, favorable pharmacokinetic profile, and capacity to engage in crucial hydrogen bonding interactions.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and antiviral effects.[2][3][4] The versatility of this heterocyclic system stems from the ease of synthetic modification at the C5 position and the 2-amino group, allowing for fine-tuning of its biological profile. The mesoionic character of the 1,3,4-thiadiazole ring facilitates passage across cellular membranes, enhancing bioavailability and interaction with intracellular targets.[5][6] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 5-substituted 2-amino-1,3,4-thiadiazole derivatives, synthesizing data from seminal studies to offer field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore the causal relationships behind experimental designs, present detailed protocols for synthesis and evaluation, and visualize key concepts to illuminate the path toward designing next-generation therapeutics based on this privileged scaffold.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery

The five-membered 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[7] This structural mimicry is a primary reason for its broad biological activity, as it can interfere with biochemical pathways involving nucleotides.[7] The ring system is strongly aromatic, which contributes to its high stability in vivo.[1] The arrangement of two nitrogen atoms and a sulfur atom creates a unique electronic environment, making the scaffold an excellent "hydrogen binding domain" and a "two-electron donor system," critical for molecular recognition at biological targets.[1]

The core structure for this guide is the 2-amino-5-substituted-1,3,4-thiadiazole. The substituent at the C5 position (R) is the primary point of diversification and has the most profound impact on the type and potency of the biological activity. The 2-amino group (-NH2) serves as a key hydrogen bond donor and a secondary point for modification.

Caption: Core 2-amino-1,3,4-thiadiazole scaffold.

Synthesis Strategy: A Foundational Protocol

The prevalent and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of aryl or alkyl thiosemicarbazones.[8][9] This approach is favored due to the ready availability of starting materials and generally high yields.

Experimental Protocol: General Synthesis of 2-Amino-5-(Aryl)-1,3,4-Thiadiazoles

This protocol describes a reliable, two-step process for synthesizing the target compounds.

Step 1: Synthesis of N-Aryl-thiosemicarbazide Intermediate

-

Reactants: Dissolve the desired substituted benzoic acid ester (0.01 mol) and thiosemicarbazide (0.015 mol) in methanol (50 mL) with gentle heating.[8]

-

Reflux: Reflux the reaction mixture for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate solvent system.[10]

-

Isolation: After completion, cool the reaction mixture and pour it into an ice-water mixture.

-

Purification: The resulting solid precipitate (the N-Aryl-thiosemicarbazide) is collected by filtration, dried, and recrystallized from rectified spirit.[8]

Step 2: Oxidative Cyclization to form the 1,3,4-Thiadiazole Ring

-

Reaction Setup: Add the synthesized N-Aryl-thiosemicarbazide (0.02 mol) portion-wise to cold, concentrated sulfuric acid (20 mL) with constant stirring and cooling in an ice bath.[8]

-

Reaction: Allow the mixture to stand at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 2-amino-5-(aryl)-1,3,4-thiadiazole.

-

Purification & Characterization: Filter the solid, wash thoroughly with water to remove any residual acid, and dry. Recrystallize the product from an appropriate solvent (e.g., ethanol). The final structure and purity must be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry (LC-MS).[8][9]

Caption: Workflow for synthesis and evaluation.

Structure-Activity Relationship (SAR) Analysis by Therapeutic Area

The biological activity of 5-substituted 2-amino-1,3,4-thiadiazoles is critically dependent on the nature of the substituent at the C5 position.

Anticancer Activity

This is one of the most extensively studied areas for thiadiazole derivatives.[5] The primary mechanism often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.[6][7]

-

Influence of the C5-Substituent:

-

Aromatic Rings: The introduction of an aromatic or heteroaromatic ring at the C5 position is a common and effective strategy. The nature and substitution pattern of this ring are paramount.[6][11]

-

Electron-Withdrawing Groups: Groups like nitro (-NO₂) or halogens (-Cl, -F) on the C5-phenyl ring often enhance cytotoxic activity.[11][12] For instance, compounds with a p-chlorophenyl or p-nitrophenyl group at C5 have shown potent activity against various cancer cell lines.[12][13]

-

Hydroxylated Phenyl Groups: The derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) induces cell cycle arrest by inhibiting the extracellular signal-regulated kinase (ERK) pathway in lung carcinoma cells.[6][14] The dihydroxyphenyl moiety is crucial for this activity.

-

Bulky/Lipophilic Groups: Incorporating bulky and lipophilic groups, such as a biphenyl moiety or a substituted piperazine ring, can significantly increase anticancer potency, likely by improving interactions with hydrophobic pockets in target enzymes.[13][15]

-

-

Influence of the C2-Amino Group:

-

While the free amino group is often active, its substitution can further modulate activity. N-acylation or substitution with another aromatic ring can lead to potent kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 2 (CDK2).[14]

-

-

Mechanism of Action:

-

Enzyme Inhibition: A key mechanism is the inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides, thereby halting DNA and RNA synthesis.[6]

-

Kinase Inhibition: Many derivatives function as inhibitors of protein kinases like ERK, CDK2, and EGFR, which are vital for cancer cell signaling and proliferation.[7][14]

-

Apoptosis Induction: Potent derivatives often trigger programmed cell death (apoptosis) by modulating the Bax/Bcl-2 ratio and activating caspases.[7][13]

-

Caption: Inhibition of the ERK pathway by FABT.[6][14]

Table 1: Anticancer Activity of Selected 5-Substituted 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound ID | 5-Substituent (R) | Cell Line | IC₅₀ (µM) | Reference |

| FABT | 2,4-dihydroxyphenyl | NSCLC | ~10-20 | [14] |

| Cmpd 4e | 4-chlorophenyl (with piperazine linker) | MCF-7 | 2.34 | [13] |

| Cmpd 4i | 4-chlorophenyl (with piperidine linker) | HepG2 | 3.13 | [13] |

| Cmpd 30 | 4-tert-butylphenyl (thio-linked) | Pancreatic | 1.7 | [11] |

Antimicrobial Activity

Thiadiazole derivatives are potent agents against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[2] The lipophilicity imparted by the sulfur atom and the ring's mesoionic character are thought to aid in penetrating microbial cell membranes.[6][16]

-

SAR for Antibacterial Activity:

-

C5-Substituent: The presence of a phenyl ring at the C5 position substituted with halogens (e.g., 4-fluoro, 4-chloro) confers significant activity against strains like S. aureus and E. coli.[12]

-

A free amino group at C2 is often beneficial for antibacterial action. Substitution on this amine can sometimes decrease activity. For example, maximum activity was observed with a free amine, and potency decreased in the order of methyl > ethyl > phenyl substitution.[12]

-

Compounds bearing a p-nitroaniline moiety at C5 have shown very promising broad-spectrum antibacterial and antifungal properties.[12]

-

-

SAR for Antifungal Activity:

Table 2: Antimicrobial Activity (MIC) of Selected Thiadiazole Derivatives

| Compound Class | 5-Substituent | Organism | MIC (µg/mL) | Reference |

| Cmpd 8a | 4-fluorophenyl | S. aureus | 20-28 | [12] |

| Cmpd 8b | 4-chlorophenyl | B. subtilis | 20-28 | [12] |

| Cmpd 14d | 2,4-dichlorophenylamino | C. nonalbicans | 34.4 | [12] |

| Cmpd 25a-l | Various substituted phenyls | E. coli | 126-1024 | [2] |

Anticonvulsant Activity

Certain 2,5-disubstituted 1,3,4-thiadiazoles have emerged as potent anticonvulsant agents, with activity profiles comparable to established drugs like phenytoin and carbamazepine.[17][18]

-

Key SAR Insights:

-

A large, lipophilic aromatic substituent at the C5 position is critical for potent activity. The 2-biphenylyl group is particularly effective.[15][17][19] Substitution at the 2-position of the phenyl ring is preferred over the 4-position, which can lead to a complete loss of activity.[15]

-

The C2 substituent is also crucial. An aminomethyl group (-CH₂-NH₂) at this position results in a highly potent compound.[15][17]

-

Alkylation of the side-chain nitrogen (e.g., methyl) generally maintains the anticonvulsant potency.[17]

-

However, lengthening the alkyl chain between the thiadiazole ring and the amino group or substituting the amino group with an aryl group leads to a significant drop in potency.[17]

-

Concluding Remarks & Future Perspectives

The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a remarkably versatile and privileged structure in drug discovery. The structure-activity relationships elucidated herein demonstrate that targeted modifications to the C5-substituent are the primary driver for directing the compound's pharmacological profile, be it anticancer, antimicrobial, or anticonvulsant. Aromatic and heterocyclic moieties at this position are consistently shown to be essential for high potency. Further modulation of activity can be achieved through judicious substitution on the C2-amino group.

Future research should focus on the synthesis of hybrid molecules, combining the thiadiazole core with other known pharmacophores to exploit potential synergistic effects and develop multi-target agents.[16][20] Additionally, exploring novel substituents at the C5 position, guided by computational docking studies and a deeper understanding of target protein structures, will continue to unlock the full therapeutic potential of this exceptional heterocyclic system.

References

-

Cho, N. C., et al. (2011). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Yusuf, M., & Khan, R. A. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. Available at: [Link]

-

Pleșu, V., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

-

Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Bentham Science. Available at: [Link]

-

Various Authors. (2024). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

-

Singh, A., & Sharma, P. K. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. Available at: [Link]

-

Gomha, S. M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

-

Shankar, V. K., et al. (2022). Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents. Journal of Pharmaceutical Chemistry. Available at: [Link]

-

Xu, Y., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. PubMed. Available at: [Link]

- Stillings, M. R., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2.

-

Foroumadi, A., et al. (2003). SYNTHESIS AND ANTICONVULSANT ACTIVITY OF NOVEL 2-AMINO-5-[4-CHLORO-2-(2-CHLOROPHENOXY) PHENYL]-1,3,4-THIADIAZOLE DERIVATIVES. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

Pham, E. C., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]

-

Shivakumara, N., et al. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]

-

Shawali, A. S., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Available at: [Link]

-

Thomas, J., et al. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][2][21][22]thiadiazole Scaffolds. PubMed. Available at: [Link]

-

Abd-Alhadi, S. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

- Kumar, D., & Judge, V. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives.

-

Anonymous. (n.d.). A mini review on thiadiazole compounds and their pharmacological interest. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [https://www.ijpca.org/abstract.php?article_id=1025&title=A mini review on thiadiazole compounds and their pharmacological interest]([Link] mini review on thiadiazole compounds and their pharmacological interest)

-

Oniga, S., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]

- Küçükgüzel, Ş. G., et al. (2015). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. Molecules.

-

Oniga, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

-

Prajapati, N., et al. (2024). A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. Nanotechnology Perceptions. Available at: [Link]

-

Sridhar, S. K., et al. (2015). Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Chapleo, C. B., et al. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. PubMed. Available at: [Link]

-

Chapleo, C. B., et al. (1986). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. Available at: [Link]

-

El-Sayed, N. F., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]

- Masi, H. H., et al. (n.d.). Synthesis And Anticonvulsant Activity Of Novel 2,5-Disubstituted -1,3,4 - Thiadiazole Derivatives. International Journal of Pharma Research & Review.

- Anonymous. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals.

-

Foroumadi, A., et al. (2012). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Taylor & Francis Online. Available at: [Link]

-

Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]

-

Oniga, S., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. Available at: [Link]

-

de Oliveira, R., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]

-

Shivakumara, N., et al. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar. Available at: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A mini review on thiadiazole compounds and their pharmacological interest - Int J Pharm Chem Anal [ijpca.org]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.vensel.org [pubs.vensel.org]

- 15. arjonline.org [arjonline.org]

- 16. pharmedicopublishers.com [pharmedicopublishers.com]

- 17. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nano-ntp.com [nano-ntp.com]

- 19. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and characterization of 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine. While direct experimental data for this specific molecule is not widely available in public databases, this document synthesizes information from closely related analogs and the broader class of 2-amino-1,3,4-thiadiazoles to provide a robust predictive and methodological framework.

Core Molecular Attributes

Based on its chemical structure, the fundamental properties of 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine can be determined.

Molecular Formula: C₅H₉N₃OS

Molecular Weight: 159.21 g/mol

Structural Breakdown

The molecule consists of a central 1,3,4-thiadiazole ring, which is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This core is substituted at the 2-position with an amine group (-NH₂) and at the 5-position with a 1-methoxyethyl group (-CH(OCH₃)CH₃).

| Component | Formula |

| 1,3,4-thiadiazole ring | C₂H₂N₂S |

| 2-amino group | NH₂ |

| 5-(1-methoxyethyl) group | C₃H₇O |

| Total | C₅H₉N₃OS |

Physicochemical Properties and Predictions

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data for related compounds can provide valuable predictions. For instance, the similar compound 5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine has a predicted XlogP of 0.2, suggesting a relatively low lipophilicity.[1]

Predicted Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 159.21 g/mol | Adheres to Lipinski's Rule of Five, suggesting potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 (from the amine group) | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 4 (3 from nitrogen atoms, 1 from oxygen) | Affects solubility and molecular interactions. |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be low | Indicates good aqueous solubility, which is favorable for administration and distribution. |

| Topological Polar Surface Area (TPSA) | ~80-100 Ų | Suggests good potential for cell membrane permeability. |

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a well-established pharmacophore in drug discovery.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for designing compounds with a wide range of biological activities.

Biological Significance

Compounds containing the 2-amino-1,3,4-thiadiazole moiety have demonstrated a broad spectrum of pharmacological effects, including:

-

Antimicrobial

-

Anticancer

-

Anti-inflammatory

-

Anticonvulsant

The presence of both electron-donating (amine) and potentially electron-withdrawing (thiadiazole ring) groups can lead to interesting electronic and biological properties.[2]

Structural Analogs and Their Activities

A variety of substitutions on the 1,3,4-thiadiazole ring have been explored to modulate biological activity. For example, derivatives with different alkyl or aryl groups at the 5-position have been synthesized and evaluated for their therapeutic potential.[3] The specific 1-methoxyethyl group in the topic compound introduces a chiral center, which could lead to stereospecific interactions with biological targets.

Proposed Synthesis and Characterization

While a specific synthesis for 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine is not documented in the provided results, a general and robust method for creating 5-substituted-2-amino-1,3,4-thiadiazoles can be proposed.

General Synthetic Pathway

A common route involves the cyclization of a thiosemicarbazide with a carboxylic acid derivative.

Caption: Proposed synthetic route for 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine.

Experimental Protocol

-

Acylation: Equimolar amounts of thiosemicarbazide and a 2-methoxypropanoic acid derivative (such as the acid chloride or ester) are reacted in a suitable solvent (e.g., ethanol, DMF). This reaction forms the N-acylthiosemicarbazide intermediate.

-

Cyclization: The intermediate is then treated with a dehydrating agent, typically a strong acid like concentrated sulfuric acid or phosphoric acid, with gentle heating. This promotes the intramolecular cyclization to form the 1,3,4-thiadiazole ring.

-

Work-up and Purification: The reaction mixture is neutralized, and the crude product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Characterization Techniques

The structure and purity of the synthesized compound would be confirmed using standard analytical methods:

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected molecular ion peak would be at m/z = 159.21.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the protons of the methoxy and ethyl groups, as well as the amine protons.

-

¹³C NMR would confirm the number of unique carbon atoms in the structure.

-

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H stretches of the amine and C=N stretches of the thiadiazole ring.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine is a small molecule with a chemical scaffold known for its diverse biological activities. While specific data for this compound is sparse, its calculated molecular formula (C₅H₉N₃OS) and molecular weight (159.21 g/mol ) place it within a favorable range for drug development. The established synthetic routes for analogous 2-amino-1,3,4-thiadiazoles provide a clear path for its preparation and future investigation into its potential therapeutic applications. Further research is warranted to synthesize this compound and evaluate its biological profile.

References

-

A general overview of the properties and synthesis of thiadiazoles can be found in various scientific publications.[3][4]

-

Public chemical databases like PubChem provide information on a wide range of related thiadiazole derivatives, which can be used for comparative analysis.[1][5][6][7]

Sources

- 1. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine (C5H9N3OS) [pubchemlite.lcsb.uni.lu]

- 3. isres.org [isres.org]

- 4. 15884-86-3|5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine|BLD Pharm [bldpharm.com]

- 5. 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | C4H7N3OS | CID 660844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine | C7H13N3OS | CID 51342162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | C3H4N2O2S | CID 192940 - PubChem [pubchem.ncbi.nlm.nih.gov]

Novel 1,3,4-thiadiazole derivatives for medicinal chemistry research

A Medicinal Chemist’s Technical Guide

Executive Summary: The Mesoionic Pharmacophore

The 1,3,4-thiadiazole ring is not merely a linker; it is a privileged structure in medicinal chemistry due to its mesoionic character and bioisosteric properties .[1][2] Unlike its 1,2,4- and 1,2,3- isomers, the 1,3,4-thiadiazole acts as a robust bioisostere of pyrimidine, enabling it to interfere with DNA replication while maintaining high lipophilicity for membrane permeability.

For the drug developer, this scaffold offers a unique "toxophore-pharmacophore" balance. Its sulfur atom acts as a weak hydrogen bond acceptor and a "soft" donor for metal coordination (e.g., Zn²⁺ in carbonic anhydrases), while the nitrogen atoms at positions 3 and 4 serve as essential hydrogen bond acceptors in kinase domains (e.g., VEGFR-2, EGFR).

Synthetic Architectures: From Flask to Flow

The construction of the 1,3,4-thiadiazole core relies on two primary retrosynthetic disconnections: the cyclization of acyclic hydrazine/thiosemicarbazide precursors and the transformation of existing heterocycles.

A. The "Workhorse" Method: Dehydrative Cyclization

The most robust route for generating 2,5-disubstituted derivatives is the cyclization of 1,4-diacylthiosemicarbazides or acylhydrazines using dehydrating agents like phosphorus oxychloride (

B. The "Mild" Method: Oxidative Cyclization

For sensitive substrates, oxidative cyclization of thiosemicarbazones using Ferric Chloride (

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Retrosynthetic decision tree for selecting the optimal cyclization pathway based on target functionalization.

Validated Experimental Protocol

Objective: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole via Oxidative Cyclization.

Rationale: This method avoids the harsh conditions of

Reagents & Safety

-

Benzaldehyde thiosemicarbazone (Precursor)

-

Ferric Chloride hexahydrate (

) -

Ethanol (EtOH) [3]

-

Safety:

is corrosive. Work in a fume hood.

Step-by-Step Methodology

-

Precursor Assembly: Reflux benzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (20 mL) with a catalytic amount of acetic acid for 2 hours. Cool, filter the precipitate (thiosemicarbazone), and dry.

-

Checkpoint: Solid should be crystalline. Melting point check is mandatory before proceeding.

-

-

Cyclization: Suspend the dried thiosemicarbazone (5 mmol) in ethanol (30 mL).

-

Oxidant Addition: Add a solution of

(10 mmol) in ethanol (10 mL) dropwise over 15 minutes with vigorous stirring.-

Observation: The reaction mixture will darken (often deep red/brown) as oxidation proceeds.

-

-

Reflux: Heat the mixture to reflux for 1–2 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Completion: Disappearance of the starting thiosemicarbazone spot.

-

-

Quenching: Pour the cooled reaction mixture into ice-cold water (100 mL).

-

Basification: Neutralize the solution with 10% NaOH or Ammonia solution until pH ~8–9.

-

Critical Step: This releases the free base from the hydrochloride salt. A precipitate will form.[3]

-

-

Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Medicinal Chemistry Landscape & SAR

The biological efficacy of 1,3,4-thiadiazoles is driven by specific electronic interactions within the binding pocket.

A. Anticancer: Kinase Inhibition (VEGFR-2 / EGFR)

Recent studies (2024–2025) identify the 1,3,4-thiadiazole as a scaffold for dual B-Raf/VEGFR-2 inhibition.[4]

-

Mechanism: The nitrogen atoms (N3/N4) accept hydrogen bonds from the kinase hinge region (e.g., Cys919 in VEGFR-2).

-

SAR Insight: Electron-donating groups (e.g., -OCH3) at the para-position of the 5-phenyl ring enhance cytotoxicity against MCF-7 and HepG2 lines by increasing electron density on the thiadiazole ring, strengthening the hinge interaction.

B. Enzyme Inhibition: Carbonic Anhydrase (CA)

Acetazolamide remains the archetype, but novel derivatives target tumor-associated isoforms (hCA IX/XII).

-

Mechanism: The sulfonamide moiety (

) binds the Zn²⁺ ion. The thiadiazole ring acts as a spacer that positions the tail group in the hydrophobic sub-pocket. -

Selectivity: Bulky tails attached to the 2-position (via amide/urea linkers) improve selectivity for hCA IX over the ubiquitous hCA II.

Data Summary: Structure-Activity Relationships

| Target | Key Substituent (Pos 2) | Key Substituent (Pos 5) | Effect | Ref |

| VEGFR-2 | Amide/Urea Linker | p-Methoxy Phenyl | High potency (IC50 < 1 µM); G1 Arrest | [1] |

| hCA IX | Sulfonamide ( | Lipophilic Tail | Selective inhibition of hypoxic tumor targets | [2] |

| Antimicrobial | Thiol (-SH) / Thione | Nitro/Halo-Aryl | Disruption of cell wall synthesis | [3] |

Visualization: Mechanism of Action (VEGFR-2)

The following diagram illustrates the binding mode of a generic 1,3,4-thiadiazole inhibitor within the VEGFR-2 ATP-binding pocket.

Figure 2: Schematic interaction map of 1,3,4-thiadiazole derivatives within the VEGFR-2 kinase domain.

Future Outlook: PROTACs and Hybrids

The future of 1,3,4-thiadiazoles lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are currently exploring the thiadiazole scaffold as a rigid linker or as the E3 ligase recruiting moiety (e.g., replacing thalidomide) to improve the metabolic stability of degraders. Additionally, hybrids combining thiadiazoles with coumarins or quinolines are showing promise in overcoming multi-drug resistance (MDR).

References

-

1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. Chemistry & Biodiversity / Wiley, 2025.

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals (Basel), 2025.[2]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles... as Potential Antimicrobial Agents. Molecules, 2020.

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles. The Journal of Organic Chemistry, 2023.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,3,4-Thiadiazole-Based Dual B-Raf/VEGFR-2 Inhibitors With Potential Anti-Breast Activity: Design, Synthesis, In Vitro and In Silico Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust One-Pot Synthesis of 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine

Introduction: The Significance of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties, including improved liposolubility imparted by the sulfur atom, make it a bioisostere for other aromatic systems like pyrimidines and oxadiazoles.[3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, are renowned for their broad and potent biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[2][3][4][5] The amine group at the 2-position provides a crucial handle for further derivatization, making this scaffold a versatile building block in drug discovery and development programs.[2]

This application note provides a detailed, field-proven protocol for the synthesis of 5-(1-methoxyethyl)-1,3,4-thiadiazol-2-amine from a readily available starting material, 2-methoxypropanoic acid. The described one-pot method utilizes phosphorus oxychloride (POCl₃) as a powerful dehydrating and cyclizing agent, offering an efficient and direct route to the target compound.[6][7] This guide is designed for researchers in medicinal chemistry and process development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and critical troubleshooting advice.

Reaction Scheme and Mechanism

The overall transformation involves the condensation and subsequent cyclodehydration of 2-methoxypropanoic acid with thiosemicarbazide.

Scheme 1: Synthesis of 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine

2-Methoxypropanoic Acid + Thiosemicarbazide → 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine

Proposed Reaction Mechanism

The reaction proceeds through a well-established pathway for thiadiazole formation from carboxylic acids.[8][9]

-

Activation of Carboxylic Acid: Phosphorus oxychloride (POCl₃) activates the carbonyl group of 2-methoxypropanoic acid, making it a highly reactive electrophile. POCl₃ is a potent dehydrating agent widely used for such cyclization reactions.[10][11]

-

Nucleophilic Acylation: The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the activated carbonyl carbon. This forms an acylthiosemicarbazide intermediate.

-

Intramolecular Cyclization & Dehydration: The sulfur atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon, leading to a five-membered ring intermediate. Subsequent dehydration, driven by the POCl₃ and heat, results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[8]

Detailed Experimental Protocol

This protocol outlines the one-pot synthesis, purification, and characterization of the target compound.

Materials and Equipment

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Methoxypropanoic Acid | ≥98% | Commercial | Ensure it is dry. |

| Thiosemicarbazide | ≥99% | Commercial | Store in a desiccator. |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercial | Highly toxic and corrosive. Handle in a fume hood. |

| Sodium Hydroxide (NaOH) | Pellets | Commercial | For neutralization. |

| Deionized Water | In-house | ||

| Crushed Ice | In-house | ||

| Ethanol | Reagent Grade | Commercial | For recrystallization. |

| Round-bottom flask (100 mL) | Oven-dried before use. | ||

| Reflux Condenser | With a drying tube. | ||

| Magnetic Stirrer/Hotplate | |||

| Ice Bath | For quenching and cooling. | ||

| Buchner Funnel & Flask | For filtration. | ||

| pH paper or meter | |||

| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. |

Synthetic Workflow Diagram

The overall experimental process can be visualized as follows:

Sources

- 1. isres.org [isres.org]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-1,3,4-thiadiazoles as prospective agents in trypanosomiasis and other parasitoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols: Synthesis of 5-(α-Methoxyalkyl)-4H-1,2,4-triazole-3-thiones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, renowned for its broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2] A key synthetic route to this valuable core involves the reaction of thiosemicarbazide with carboxylic acids, which, upon cyclization, yields 4,5-disubstituted-4H-1,2,4-triazole-3-thiones. These compounds serve as versatile intermediates for the synthesis of a diverse array of more complex molecules. This application note provides a detailed guide to the reaction of thiosemicarbazide with a specific class of carboxylic acids: α-methoxy carboxylic acids.

The introduction of an α-methoxy group to the carboxylic acid starting material is of significant interest in drug design and development. This substituent can modulate the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and conformational rigidity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide will delve into the mechanistic aspects of the reaction, provide detailed experimental protocols, and discuss the characterization of the resulting 5-(α-methoxyalkyl)-4H-1,2,4-triazole-3-thiones.

Reaction Mechanism and the Influence of the α-Methoxy Group

The reaction of thiosemicarbazide with a carboxylic acid to form a 1,2,4-triazole-3-thione is a two-step process: acylation followed by cyclodehydration.[3][4]

Step 1: Acylation of Thiosemicarbazide

The initial step involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of the carboxylic acid to form an acylthiosemicarbazide intermediate. This reaction is typically carried out in the presence of a condensing agent or by activating the carboxylic acid.

Step 2: Cyclodehydration

The acylthiosemicarbazide intermediate then undergoes an intramolecular cyclization and dehydration to form the 1,2,4-triazole-3-thione ring. This step is often promoted by either acidic or basic conditions. Basic conditions, such as refluxing in an aqueous solution of sodium hydroxide, are commonly employed to favor the formation of the 1,2,4-triazole-3-thione isomer.[5]

The Putative Role of the α-Methoxy Group

While specific literature on the reaction of α-methoxy carboxylic acids with thiosemicarbazide is scarce, we can infer the potential influence of the α-methoxy group based on established principles of organic chemistry:

-

Electronic Effects: The methoxy group is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). In the case of an α-methoxy carboxylic acid, the inductive effect is likely to be more pronounced, leading to a slight increase in the electrophilicity of the carbonyl carbon. This could potentially facilitate the initial acylation step.

-

Steric Effects: The presence of the methoxy group at the α-position introduces steric bulk around the reaction center. This steric hindrance may slightly decrease the rate of the acylation step by impeding the approach of the nucleophilic thiosemicarbazide.

-

Chelation Effects: The oxygen atom of the methoxy group could potentially engage in intramolecular hydrogen bonding or chelation with the reaction intermediates or transition states, which might influence the stereochemical outcome if a chiral center is present, and could also affect the rate of cyclization.

Overall, the electronic and steric effects of the α-methoxy group are likely to be subtle and may not significantly alter the overall feasibility of the reaction. However, optimization of reaction conditions may be necessary to achieve high yields.

Sources

Troubleshooting & Optimization

Technical Support Center: Thiosemicarbazide (TSC) Purification Protocols

[1]

Reference ID: TSC-PUR-001 Last Updated: February 24, 2026 Department: Chemical Process Development & Safety[1][2]

Executive Summary & Safety Directive

The Problem: Unreacted thiosemicarbazide (TSC) is a persistent impurity in the synthesis of thiosemicarbazones, triazoles, and metal chelators. Its removal is critical not only for chemical purity but for biological safety.[1][2]

Why It Matters (The "Why"):

-

Neurotoxicity: TSC is a potent antagonist of

-aminobutyric acid (GABA) receptors.[1][2] Residual TSC in biological assays can induce seizures in in-vivo models or skew cytotoxicity data in in-vitro screens [1].[1][2] -

Assay Interference: As a strong chelator (N,S-donor), TSC scavenges metal ions (Cu²⁺, Zn²⁺) from culture media or enzyme active sites, leading to false positives in metalloenzyme inhibition assays [2].[1][2]

Diagnostic Protocol: Is TSC Present?

Before attempting purification, confirm the presence of TSC.[1] Unlike many thiosemicarbazone products, TSC lacks a significant conjugated

Recommended Visualization Method (TLC):

Purification Modules

Select the module that matches your product's solubility profile.[1]

Module A: Solubility-Based Separation (The Standard Protocol)

Best for: Hydrophobic products (Thiosemicarbazones) insoluble in water.

The Science: TSC is highly soluble in water and hot ethanol but crystallizes from cold ethanol.[1] Most Schiff base products are lipophilic.[1][2] We exploit this "solubility inversion."[1][2]

Protocol:

-

Reaction Quench: Upon completion, do not evaporate the solvent to dryness immediately.[1][2]

-

Aqueous Dilution: Add water to the reaction mixture (ratio 1:1 v/v relative to organic solvent).

-

Precipitation:

-

Recrystallization (Polishing):

| Compound | Solubility (Water, 25°C) | Solubility (Ethanol, Hot) | Solubility (DCM) |

| Thiosemicarbazide | High (~20 g/L) | High | Negligible |

| Typical Product | Low / Insoluble | High | Moderate/High |

Module B: Chemical Scavenging (The "High-Tech" Approach)

Best for: High-throughput synthesis or when products are water-soluble (preventing aqueous wash).[2]

The Science: TSC is a nucleophile (hydrazine moiety).[1] By adding a solid-supported electrophile (Polymer-Bound Aldehyde), TSC covalently binds to the resin.[1][2] The resin is then removed by simple filtration, taking the TSC with it.

Protocol:

-

Reagent: Use PS-Benzaldehyde or PS-Isocyanate resin (1.5 - 2.0 equivalents relative to expected excess TSC).[1][2]

-

Incubation: Add resin directly to the reaction mixture (DCM, THF, or DMF).[1][2]

-

Agitation: Shake gently for 2–4 hours at room temperature.

-

Filtration: Filter through a fritted funnel or Celite pad. The filtrate contains the purified product.[1]

Figure 1: Workflow for solid-phase scavenging of hydrazine impurities.

Module C: Acid-Wash Extraction (Liquid-Liquid)

Best for: Acid-stable, organic-soluble products.[2]

The Science: The hydrazinic nitrogen of TSC has a

Protocol:

-

Dissolve crude mixture in an organic solvent (Ethyl Acetate or DCM).[1][2]

-

Wash 1: Wash with 0.5 M - 1.0 M HCl (cold).

-

Wash 3: Brine (to dry).

-

Dry & Evaporate: Dry over

and concentrate.

Warning: Do not use this method if your product contains basic amines or acid-labile protecting groups (e.g., Boc, acetals).[1][2]

Troubleshooting Matrix (FAQs)

| Symptom | Probable Cause | Corrective Action |

| Product is colored (Green/Blue) | Metal Chelation. TSC has stripped Cu/Ni from reagents or spatulas.[1][2] | Add EDTA (disodium salt) to the aqueous wash (Module A) or perform a wash with 10% aqueous ammonia if product is stable.[1] |

| TLC shows "tailing" at baseline | Residual TSC. TSC is dragging on silica due to NH/SH polarity.[1][2] | Use Module C (Acid wash) to protonate and remove.[1] If purifying by column, add 1% Triethylamine to mobile phase (only if product is not TSC).[1][2] |

| Product yield is >100% | Co-precipitation. TSC crystallized with the product. | Recrystallize from Ethanol/Water (50:50).[1][2] Ensure the filtration is done hot if the product is much less soluble than TSC.[1] |

| Product is water soluble | Cannot precipitate. | Use Module B (Scavenging) .[1][2] This is the only reliable non-chromatographic method for water-soluble products.[1][2] |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2723789, Thiosemicarbazide.[1][2] Retrieved from [Link][1]

-

Klayman, D. L., et al. (1979). 2-Acetylpyridine thiosemicarbazones.[1][2] 1. A new class of antimalarial agents.[1][2] Journal of Medicinal Chemistry.[1][2] [Link]

-

Organic Syntheses (1953). Thiosemicarbazide Preparation and Purification.[1][2] Coll. Vol. 4, p. 39. [Link]

Sources

- 1. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thiosemicarbazide CAS#: 79-19-6 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. lobachemie.com [lobachemie.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Technical Support Center: Navigating Solubility Challenges of 5-Substituted Thiadiazoles in NMR Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common yet challenging issue of poor solubility of 5-substituted thiadiazoles in standard deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-substituted thiadiazole insoluble in Chloroform-d (CDCl₃)? This is my standard starting solvent.

Answer: This is the most common issue researchers face. While CDCl₃ is an excellent and relatively non-polar solvent, its inability to dissolve many 5-substituted thiadiazoles stems from a polarity mismatch.[1]

-

The Thiadiazole Core: The thiadiazole ring itself is a heterocyclic aromatic system containing nitrogen and sulfur atoms. These heteroatoms introduce polarity and the capacity for hydrogen bonding.[2]

-

The 5-Substituent Effect: The nature of the substituent at the 5-position dramatically influences the overall polarity and intermolecular forces of the molecule. If your substituent is polar (e.g., contains amino, hydroxyl, or nitro groups), it significantly increases the compound's polarity, making it less compatible with the non-polar character of CDCl₃.[3][4] The sulfur atom, in particular, can enhance lipid solubility, but strong polar groups elsewhere on the molecule often dominate the solubility characteristics.[4]

-

Crystal Lattice Energy: Poor solubility can also be attributed to strong intermolecular interactions (like hydrogen bonding or π-π stacking) in the solid state. A solvent must provide enough energy upon solvation to overcome this crystal lattice energy. CDCl₃ is often not a strong enough solvent to break apart a well-ordered crystal lattice of a polar thiadiazole derivative.

Q2: My compound failed to dissolve in CDCl₃. What is the logical next step?

Answer: The most logical next step is to systematically increase the polarity of the deuterated solvent. A standard panel of solvents should be tested sequentially. It is recommended to use a small amount of your compound (2-10 mg) in about 0.6-1.0 mL of solvent for these tests.[1]

A recommended solvent progression is:

-

Acetone-d₆: A moderately polar aprotic solvent.

-

Acetonitrile-d₃: Slightly more polar than acetone.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent. DMSO is an excellent choice for many polar heterocyclic compounds due to its large dielectric constant and its ability to act as a strong hydrogen bond acceptor.[5]

-

Methanol-d₄ (CD₃OD): A polar protic solvent that can engage in hydrogen bonding as both a donor and acceptor.

-

Deuterium Oxide (D₂O): For highly polar or ionic species.[6]

If solubility is achieved in one of these, you can proceed with your NMR experiment. Be mindful that chemical shifts of your compound can change depending on the solvent used due to different solvent-solute interactions.[7][8][9]

Troubleshooting Guide: Advanced Strategies

Q3: I have found a solvent, but the solubility is still very low, leading to a poor signal-to-noise ratio. How can I improve it?

Answer: Low concentration is a common problem. Here are several techniques to enhance solubility or improve spectral quality:

-

Heating the Sample: Gently warming the NMR tube (e.g., with a heat gun or in a warm water bath) can sometimes be sufficient to dissolve the compound. Many modern NMR spectrometers are equipped with variable temperature units that can maintain a higher temperature during the experiment, which is ideal for compounds that are only soluble when hot.[10]

-

Using Co-Solvent Mixtures: This is a powerful and frequently successful technique. By mixing two deuterated solvents, you can fine-tune the polarity of the medium to match your compound. A common and effective mixture is CDCl₃ and DMSO-d₆. Start with a high ratio of the solvent in which your compound is partially soluble and gradually add the other. For instance, a 9:1 or 4:1 mixture of DMSO-d₆:CDCl₃ might provide the perfect balance.

-

Causality: The co-solvent system disrupts the strong self-association of the primary solvent molecules, creating a new solvent environment with intermediate properties that can better accommodate the solute.

-

Caution: Using mixed solvents can sometimes lead to difficulty in "locking" the spectrometer, as the instrument needs to find the deuterium signal.[11] It can also cause shifts in the residual solvent peaks and your compound's signals compared to pure solvents.[11]

-

Experimental Protocols

Protocol 1: Systematic Solvent Screening

-

Preparation: Weigh approximately 1-2 mg of your 5-substituted thiadiazole into four separate, clean, small vials.

-

Initial Solvent Addition: To the vials, add 0.7 mL of CDCl₃, Acetone-d₆, DMSO-d₆, and Methanol-d₄, respectively.

-

Solubilization Attempt: Cap the vials and vortex each for 30 seconds.

-

Visual Inspection: Observe each vial for undissolved solid. If a solution is clear, it is a suitable solvent.

-

Sonication/Heating: If solid remains, sonicate the vial for 1-2 minutes or gently warm it to approximately 40-50°C. Re-examine for dissolution.

-

Selection: Choose the solvent of lowest polarity that provides a clear solution to minimize solvent-induced peak shifts.

Data & Visualization

Table 1: Properties of Common Deuterated NMR Solvents

This table provides a quick reference to guide your solvent selection based on polarity.

| Solvent Name | Formula | Dielectric Constant | Boiling Point (°C) | Typical Use Cases & Characteristics |

| Chloroform-d | CDCl₃ | 4.8 | 62 | Good for non-polar to moderately polar organic compounds.[1] |

| Acetone-d₆ | (CD₃)₂CO | 21.0 | 57 | Aprotic, moderately polar. Good for a wide range of organic molecules.[12] |

| Acetonitrile-d₃ | CD₃CN | 37.5 | 82 | Aprotic, polar. Useful for more polar compounds.[12] |

| Methanol-d₄ | CD₃OD | 32.7 | 65 | Protic, polar solvent. Can exchange with labile protons (e.g., -OH, -NH) on the analyte.[12] |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 47.0 | 189 | Highly polar aprotic solvent, excellent for dissolving polar compounds and hydrogen bond donors.[1][5] High boiling point can make sample recovery difficult.[1] |

| Deuterium Oxide | D₂O | 78.0 | 101.4 | For water-soluble, highly polar, or ionic compounds.[6] |

Data adapted from various sources including Sigma-Aldrich and Cambridge Isotope Laboratories, Inc.[12][13][14]

Q4: My compound is highly basic (or acidic) and still won't dissolve. Are there any chemical modification methods I can use?

Answer: Yes. For ionizable compounds, altering the pH can dramatically increase solubility.

-

Acidic Co-Solvents: For basic 5-substituted thiadiazoles (e.g., those with an amino or pyridine-like substituent), adding a small amount of a deuterated acid can protonate the compound, forming a more soluble salt. A common choice is Trifluoroacetic acid-d (TFA-d).

-

Protocol: Dissolve your compound in a suitable deuterated solvent like CDCl₃ or DMSO-d₆. Add TFA-d dropwise (typically 1-5% v/v) until the compound dissolves.

-

Expert Insight: This method is highly effective but will significantly alter the chemical shifts of protons near the basic site due to protonation. The spectrum will represent the salt form of your compound, not the free base.

-

-

Basic Co-Solvents: For acidic thiadiazoles (e.g., with a thiol or carboxylic acid substituent), adding a deuterated base like Pyridine-d₅ or a drop of NaOD in D₂O can deprotonate the compound to form a soluble salt.

Workflow & Diagrams

Diagram 1: Systematic Approach to Solving Thiadiazole Solubility

This workflow provides a logical decision tree for troubleshooting solubility issues.

Caption: A decision tree for systematic solvent selection.

Diagram 2: Mechanism of Co-Solvent Solubilization

This diagram illustrates how a co-solvent mixture can successfully dissolve a poorly soluble molecule.

Caption: How a co-solvent (S2) helps solvate a molecule.

References

- UCHEM. (2025, August 28).

- Isotope Science / Alfa Chemistry. (2026, January 5).

- ResearchGate. (2015, November 8).

- Mesbah Energy. (2020, December 27). What are the solvents used in NMR?

- ISRES. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021.

- ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?.

- Cambridge Isotope Laboratories, Inc.

- BioChromato. (2018, December 7).

- Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17, 20889-20896.

- Yoder, C. (2026). Common NMR Solvents. Wired Chemist.

- El-Gamal, M. I., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8343.

- Wikipedia contributors. (2026). Nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.

- Sigma-Aldrich.

- Witanowski, M., et al. (1998). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2, 1469-1473.

-

Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences, 10(2). [Link]

Sources

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. isres.org [isres.org]

- 3. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. unn.edu.ng [unn.edu.ng]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Common NMR Solvents [wiredchemist.com]

- 13. labs.chem.byu.edu [labs.chem.byu.edu]

- 14. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

Validation & Comparative

Characteristic IR Absorption Bands for 2-Amino-1,3,4-Thiadiazole Ring

Executive Summary: The Spectral Fingerprint

In the realm of heterocyclic drug design, the 2-amino-1,3,4-thiadiazole scaffold acts as a critical pharmacophore, widely utilized in antimicrobial, anticancer, and carbonic anhydrase inhibitor development.[1][2] For the synthetic chemist, the "performance" of an IR spectrum is defined by its diagnostic utility —the ability to unequivocally confirm ring closure and differentiate the product from open-chain precursors or isosteres.

This guide moves beyond generic frequency tables. It compares the vibrational signature of the 2-amino-1,3,4-thiadiazole ring against its primary synthetic precursor (Thiosemicarbazide ) and its structural isostere (1,3,4-Oxadiazole ), providing a self-validating logic for structural confirmation.

Part 1: Structural Context & Vibrational Modes[3]

The 2-amino-1,3,4-thiadiazole ring is a planar, five-membered system. Its IR spectrum is dominated by the interplay between the electron-rich sulfur atom and the nitrogen lone pairs.

The "Amino" vs. "Imino" Tautomerism

A critical initial consideration is the tautomeric equilibrium.[3][4] While the ring can theoretically exist in an imino form (

-

Implication: You should expect the characteristic doublet of a primary amine, not the single band of an imine, unless the ring is substituted at the exocyclic nitrogen.

Core Vibrational Zones

| Zone | Wavenumber ( | Assignment | Diagnostic Value |

| High Frequency | 3400 – 3100 | Primary Confirmation. Appears as a distinct doublet. | |

| Fingerprint 1 | 1640 – 1590 | Ring Integrity. Strongest band; confirms heterocyclic formation. | |

| Fingerprint 2 | 1550 – 1500 | Amine Confirmation. Often overlaps with ring stretching. | |

| Low Frequency | 1200 – 1000 | Backbone. Variable intensity. | |

| Far IR | 700 – 600 | Sulfide Bridge. Weak but definitive for thiadiazoles. |

Part 2: Comparative Spectral Analysis

To validate your product, you must compare it against what it was (precursor) and what it could be (isostere).

Comparison A: The "Success" Check (Thiadiazole vs. Thiosemicarbazide)

The most common synthesis involves the cyclization of a thiosemicarbazide. The "performance" of the spectrum here is measured by the disappearance of specific precursor bands.

| Vibrational Mode | Precursor: Thiosemicarbazide | Product: 2-Amino-1,3,4-Thiadiazole | Status |

| 1118 – 1174 | Absent | ||

| Absent | 1610 – 1640 | ||

| Broad, multiple bands | Sharp Doublet (~3300/3100 | SHARPENS | |

| Absent | 600 – 690 |

Technical Insight: The disappearance of the C=S thione peak is the single most reliable indicator of successful cyclization. If the band at ~1150

persists, your ring closure is incomplete.

Comparison B: The "Isostere" Check (Thiadiazole vs. Oxadiazole)

When designing bioisosteres, researchers often swap Sulfur for Oxygen. Differentiating 1,3,4-thiadiazole from 1,3,4-oxadiazole is subtle but distinct.

| Feature | 1,3,4-Thiadiazole (S-Analog) | 1,3,4-Oxadiazole (O-Analog) | Differentiator |

| Ring Breathing | Lower Frequency (Heavier atom) | Higher Frequency | Shift |

| Ether/Thioether | Position | ||

| ~1610-1640 | ~1660-1690 | Shift |

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to eliminate solvent interference (like water in KBr) which can mask the critical

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: KBr pellets are hygroscopic. Absorbed water creates a broad O-H band at 3400

Step-by-Step Workflow:

-

Background Scan: Run an air background (32 scans, 4

resolution). -

Sample Loading: Place ~5 mg of dried solid 2-amino-1,3,4-thiadiazole on the Diamond/ZnSe crystal.

-

Compression: Apply high pressure using the anvil clamp to ensure intimate contact (critical for the weak C-S-C bands).

-

Acquisition: Collect 64 scans.

-

Validation Check (The "Traffic Light" System):

-

Green Light: Sharp doublet at 3300/3100

AND Sharp peak at 1630 -

Red Light: Broad hump at 3400

(Wet sample) OR Strong peak at 1150

-

Part 4: Visualization of Logic & Synthesis

Diagram 1: Synthesis & Spectral Evolution

This diagram illustrates the transformation of the vibrational signature during the synthesis from Thiosemicarbazide.

Caption: Evolution of spectral markers during the cyclodehydration of thiosemicarbazide. Note the disappearance of the C=S thione band.

Diagram 2: Spectral Decision Tree

A logic flow for researchers to interpret their spectra.

Caption: Diagnostic logic flow for confirming the 2-amino-1,3,4-thiadiazole structure and ruling out impurities.

References

-

Benchchem Technical Support. (2025). Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives. Retrieved from

-

Yusuf, M., et al. (2017). Synthesis, Characterization of New 1,3,4-thiadiazole Derivatives. Research Journal of Pharmacy and Technology. Retrieved from

-

SpectraBase. (2025).[5] 2-Amino-1,3,4-thiadiazole Infrared Spectrum. Wiley Science Solutions. Retrieved from

-

National Institutes of Health (NIH). (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands. PMC. Retrieved from

-

Scientific & Academic Publishing. (2012). Molecular Structure and Vibrational Analysis of 2-Amino-1,3,4-Thiadiazole by DFT. Retrieved from

Sources

- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Elemental Analysis Standards for Sulfur-Nitrogen Heterocycles: A Comparative Technical Guide

This guide provides a technical comparison of elemental analysis standards and methodologies specifically optimized for sulfur-nitrogen (S-N) heterocycles. It addresses the unique "refractory" challenges these compounds present during combustion.

The Analytical Challenge: S-N Heterocycles

Sulfur-nitrogen heterocycles (e.g., thiazoles, thiadiazoles, phenothiazines) are privileged scaffolds in drug discovery due to their biological activity and metabolic stability. However, this same stability renders them refractory to combustion .

In standard CHNS analysis, these compounds often yield low sulfur recovery due to:

-

Incomplete Oxidation: The formation of thermally stable metal-sulfates or char in the crucible.

-

Catalytic Poisoning: High nitrogen content can interfere with sulfur detection if chromatographic separation is inefficient.

-

Polyatomic Interference: In mass-based detection, isotopes of N and O can mimic S signals.

This guide compares the primary standards (BBOT vs. Sulfanilamide) and methodologies (Dynamic Flash vs. Schöniger Flask) to ensure compliance with the journal-standard ±0.4% absolute error requirement.

Comparative Analysis of Calibration Standards

Selecting the right Certified Reference Material (CRM) is the first line of defense against systematic error. For S-N heterocycles, the standard must match the analyte's combustion behavior.

Table 1: Performance Comparison of Primary Standards

| Feature | BBOT | Sulfanilamide | L-Cystine | Methionine |

| IUPAC Name | 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 4-Aminobenzenesulfonamide | 3,3'-Dithiobis(2-aminopropanoic acid) | 2-Amino-4-(methylthio)butanoic acid |

| Formula | C₂₆H₂₆N₂O₂S | C₆H₈N₂O₂S | C₆H₁₂N₂O₄S₂ | C₅H₁₁NO₂S |

| % Sulfur (Theor.) | 7.44% | 18.62% | 26.69% | 21.49% |

| % Nitrogen (Theor.) | 6.51% | 16.27% | 11.66% | 9.39% |

| Combustion Type | Refractory (Hard) | Volatile (Easy) | Moderate | Volatile |

| Primary Use | S-N Heterocycle Validation | Daily Calibration (K-factor) | High-S Validation | General Organic S |

| Stability | High (Non-hygroscopic) | High | Moderate | Moderate (Oxidation prone) |

Expert Insight: Why BBOT?

While Sulfanilamide is the industry standard for daily K-factor calibration due to its high purity and low cost, it burns too easily. It does not stress the combustion reactor enough to validate the system's ability to crack stable S-N rings.

-

Recommendation: Use Sulfanilamide for daily calibration. Use BBOT as a Quality Control (QC) check specifically for S-N heterocycle batches. If your instrument recovers BBOT within ±0.15%, it will likely recover your refractory thiazole derivative.

Methodology: Dynamic Flash Combustion vs. Schöniger Flask

Method A: Dynamic Flash Combustion (Dumas Modified)

The automated gold standard.[1] Samples are dropped into a vertical reactor (~1000°C) with a pulse of oxygen.

-

Critical Modification for S-N Rings: Addition of Vanadium Pentoxide (V₂O₅) .

-

Mechanism: V₂O₅ acts as an oxygen donor and a flux, preventing the formation of stable sulfates in the ash and ensuring quantitative conversion of organic sulfur to SO₂.

Method B: Schöniger Flask (Oxygen Flask)

A manual wet-chemical technique. The sample is burned in a closed flask of O₂, and gases are absorbed into a solution for titration (Thorin or Barium Perchlorate).

-

Utility: Superior for compounds containing Fluorine alongside Sulfur (where automated analyzers often fail due to F-etching of quartz tubes).

Table 2: Method Selection Matrix

| Parameter | Dynamic Flash (CHNS) | Schöniger Flask |

| Throughput | High (5–10 mins/sample) | Low (30+ mins/sample) |

| Precision | < 0.2% RSD | 0.3–0.5% RSD (User dependent) |

| Sample Size | 1–3 mg | 10–100 mg |

| Refractory S-N | Excellent (with V₂O₅) | Good (if combustion is complete) |

| Interference | Fluorine damages column | Fluorine tolerated |

Visualizing the Workflow

Diagram 1: Optimized CHNS Workflow for S-N Heterocycles

This logic flow illustrates the critical decision points and additive requirements for successful analysis.

Caption: Workflow for selecting and executing elemental analysis on sulfur-nitrogen heterocycles, highlighting the mandatory V₂O₅ additive step for automated combustion.

Validated Experimental Protocol (Automated CHNS)

Objective: Achieve >99.6% recovery of Sulfur in a refractory benzothiazole derivative.

Reagents & Equipment[2][3][4][5][6][7]

-

Instrument: Thermo FlashSmart or Elementar vario EL cube.

-

Carrier Gas: Helium (99.999%).

-

Oxidant: Oxygen (99.995%).

-

Additive: Vanadium Pentoxide (V₂O₅), analytical grade.

-

Standard: BBOT (Certified %S: 7.44%).

Step-by-Step Procedure

-

System Conditioning: Run 3 "bypass" samples (empty tins) to purge atmospheric nitrogen.

-

Calibration:

-

Weigh Sulfanilamide (2.0–3.0 mg) into tin capsules.

-

Run in triplicate to establish the K-factor.

-

Acceptance Criteria: RSD < 0.1%.

-

-

Validation (The "BBOT Test"):

-

Weigh BBOT (2.0–3.0 mg).

-

Add 10–15 mg of V₂O₅ directly over the standard in the capsule.

-

Fold the capsule tightly to exclude air.

-

Run as an "Unknown".

-

Target: Measured S must be 7.44% ± 0.15%.

-

-

Sample Analysis:

Troubleshooting "Low Sulfur" Results

If Sulfur recovery is consistently low (e.g., -1.0% error) but C/H/N are correct:

-

Ash Accumulation: The crucible may have glassy residues trapping sulfur. Replace the crucible.

-

Adsorption: SO₂ is "sticky." Check the water trap (anhydrone); if it is wet/clumped, it may retain SO₂. Replace the trap.

-

Peak Separation: Ensure the GC column has not degraded. In S-N compounds, the N₂ peak is large; ensure baseline resolution between N₂ and CO₂/SO₂.

References

-

Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42253. Link

-

ASTM International. (2017). ASTM E443-09: Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion.Link

-

Elemental Microanalysis. (2023). Reference Materials for Elemental Analysis: BBOT and Sulfanilamide Specifications.Link

-

Frontiers in Chemistry. (2026). Castor oil and europium-based luminescent films for thermal sensing.[12] (Demonstrates BBOT/Sulfanilamide calibration usage). Link

-

Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[13]Link[14]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Vanadium Pentoxide Fine Powder Sample Additive 15gm Vanadium Pentoxide Non Fused Form 6.1. UN2862 - Elemental Microanalysis [elementalmicroanalysis.com]

- 3. ste-mart.com [ste-mart.com]

- 4. exeteranalytical.co.uk [exeteranalytical.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Schöniger oxidation - Wikipedia [en.wikipedia.org]

- 7. Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IsoLab - Vanadium pentoxide [isolab.ess.washington.edu]

- 9. img.antpedia.com [img.antpedia.com]

- 10. chem.ubc.ca [chem.ubc.ca]

- 11. mdpi.com [mdpi.com]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels - Analytik Jena [analytik-jena.com]

- 14. Vanadium Pentoxide Fine Powder Sample Additive 10gm Vanadium Pentoxide Non Fused Form 6.1. UN2862 - Elemental Microanalysis [elementalmicroanalysis.com]

A Comparative Guide to the Crystal Structures of 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine Analogs

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The unique electronic and structural features of the 1,3,4-thiadiazole nucleus, such as its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind to various biological targets.[1] Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and designing more potent and selective therapeutic agents.

This guide provides a comparative analysis of the crystal structures of several analogs of 5-(1-methoxyethyl)-1,3,4-thiadiazol-2-amine. While the crystal structure for this specific compound is not publicly available, a detailed examination of its close analogs offers valuable insights into the conformational preferences, intermolecular interactions, and crystal packing motifs that characterize this class of compounds. We will explore how substitutions at the 5-position of the thiadiazole ring influence these structural parameters, providing a framework for researchers in drug discovery and development.

Comparative Crystal Structure Analysis of 5-Substituted-1,3,4-thiadiazol-2-amine Analogs

To understand the structural landscape of 5-(1-methoxyethyl)-1,3,4-thiadiazol-2-amine analogs, we will compare the crystal structures of three representative compounds: 2-amino-5-methyl-1,3,4-thiadiazole, 2-amino-5-ethyl-1,3,4-thiadiazole, and 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole. These analogs provide a systematic variation at the 5-position, from small alkyl groups to a more complex aromatic system, allowing for a clear assessment of the substituent effects on the crystal packing.

Molecular Geometry and Conformation

The fundamental geometry of the 1,3,4-thiadiazole ring in these analogs remains largely consistent, exhibiting a planar conformation. However, the orientation of the substituent at the 5-position can vary, influencing the overall molecular shape.